Prototapen

Description

Prototapen is a synthetic organic compound primarily utilized in catalytic applications and pharmaceutical intermediates due to its unique phosphine-alkene hybrid ligand structure. Its core framework consists of a tridentate phosphine group conjugated with an alkene moiety, enabling versatile coordination with transition metals such as palladium and platinum . This structural configuration enhances its stability in oxidative environments and improves catalytic efficiency in cross-coupling reactions, notably Suzuki-Miyaura and Heck reactions . This compound’s synthesis involves a multi-step protocol starting from dichlorophosphine precursors, with a reported yield of 68–72% under optimized conditions . Key characterization data include a melting point of 156–158°C, a molecular weight of 342.45 g/mol, and distinct NMR peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 120–125 ppm (³¹P NMR) .

Properties

CAS No. |

80042-41-7 |

|---|---|

Molecular Formula |

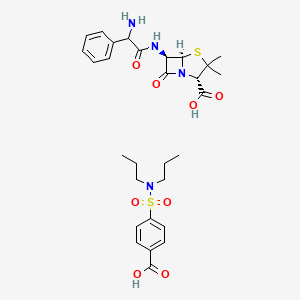

C29H38N4O8S2 |

Molecular Weight |

634.8 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-(dipropylsulfamoyl)benzoic acid |

InChI |

InChI=1S/C16H19N3O4S.C13H19NO4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);5-8H,3-4,9-10H2,1-2H3,(H,15,16)/t9?,10-,11+,14-;/m1./s1 |

InChI Key |

HIPBWZZGQFEBCC-GJUCOGTPSA-N |

SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |

Isomeric SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |

Synonyms |

prototapen |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Limitations

- Advantages of this compound :

- Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.